Cas no 95-48-7 (o-Cresol)

O-cresol is also known as o-cresol \ o-methylphenol \ 2-methylphenol \ 2-hydroxy-1-toluene \ 2-cresol \ o-hydroxytoluene; O-cresol is the second isomer of cresol. O-cresol is mainly used as synthetic resin, and can also be used to make pesticides, dimethyltetrachlorohydrin herbicides, disinfectants in medicine, spices, chemical reagents and antioxidants, Its downstream products mainly include synthetic resin o-cresol phenolic resin \ o-methylsalicylic acid \ p-chloro-o-cresol \ o-hydroxybenzaldehyde \ 2-methyl-5-isopropyl phenol and antioxidants. In addition, it can also be used as diluent, disinfectant and plasticizer for sebacic acid production< Br>
o-Cresol structure
o-Cresol structure
o-Cresol
95-48-7
C7H8O
108.137822151184
MFCD00002226
34797
335

o-Cresol Properties

Names and Identifiers

    • o-Cresol
    • 2-Hydroxytoluene
    • 2-Methylphenol
    • 2-Cresol
    • 2-Methylphenol solution
    • O-CRESOL GR
    • o-CRESOL RED,AR gradebottle of 25-gm
    • o-Cresolneat
    • (o-methyl)phenol
    • 2-hydroxyphenylmethane
    • 2-hydroxy-toluene
    • 2-methyl-phenol
    • FEMA 3480
    • o-CRESOL pure
    • o-Kresol
    • o-Oxytoluene
    • ORTHO CRESO
    • Orthocresol
    • o-toluol
    • Phenol,2-methyl-
    • o-Methylphenol
    • o-Hydroxytoluene
    • 1-Hydroxy-2-methylbenzene
    • O-CRESOL
    • O-CRESYLIC ACID
    • O-METHYLPHENOL
    • 2-HYDROXYTOLUENE
    • 2-METHYLPHENOL
    • 1-Methyl-2-hydroxybenzene
    • 2-Methylphenol (ACI)
    • o-Cresol (8CI)
    • NSC 23076
    • NSC 36809
    • o-Cresylic acid
    • o-Methylphenylol
    • MLS002454426
    • 2-hydroxy-1-methylbenzene
    • MLSMR
    • SMR001252248
    • ortho-cresol
    • JZ0
    • YW84DH5I7U
    • STL194295
    • o-Cresol, SAJ first grade, >=97.0%
    • O-CRESOL [FHFI]
    • Tox21_202305
    • o-Cresol, >=99%
    • Cresol, ortho-
    • Tox21_300021
    • 2-Hydroxy-1-methylbenzene
    • CAS-95-48-7
    • NCGC00091534-04
    • Q312708
    • Phenol, 2-methyl-
    • o-Cresol-d3
    • C01542
    • DTXSID40165844
    • bmse000433
    • F0001-2271
    • O-CRESOL [MI]
    • ORTHOCRESOL [USP IMPURITY]
    • NCGC00091534-01
    • EN300-19429
    • Phenol, methyl-
    • FEMA No. 3480
    • O-Cresol,(S)
    • BDBM248166
    • CCRIS 646
    • InChI=1/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H
    • o-methylphenol
    • BIDD:ER0677
    • NSC36809
    • 2-Methylphenol, analytical standard
    • NS00003545
    • MFCD00002226
    • 2-methyl phenol
    • o-Kresol [German]
    • o-Cresol [UN2076] [Poison, Corrosive]
    • DTXCID901808
    • CHEMBL46931
    • UNII-YW84DH5I7U
    • NSC-23076
    • Z104473822
    • NCGC00091534-03
    • Cresol, o-
    • HSDB 1813
    • o-Cresol, for synthesis, 99.3%
    • Carvacrol derivative, 9
    • 2-Methylphenol (o-cresol)
    • NSC-36809
    • hydroxy toluene
    • DTXSID8021808
    • 2-Methylphenol 100 microg/mL in Methanol
    • ortho-cresol,2-methylphenol
    • o-cresol
    • NCGC00259854-01
    • NCGC00091534-02
    • METACRESOL IMPURITY B [EP IMPURITY]
    • 2-methyiphenol
    • AKOS000119021
    • Cresol, o-isomer
    • HMS2268O24
    • NCGC00254140-01
    • J-006098
    • J-523819
    • ORTHOCRESOL [HSDB]
    • SCHEMBL16002
    • ortho cresol
    • NSC23076
    • 2-Methylphenol; o-Cresol
    • o-Cresol, analytical standard
    • 2-Hydroxytoluene; 2-Methylphenol
    • EC 202-423-8
    • WLN: QR B1
    • CHEBI:28054
    • TOLUENE,2-HYDROXY (ORTHO-CRESOL)
    • AI3-00137
    • o-Cresol, ReagentPlus(R), >=99%
    • DTXSID00185629
    • 95-48-7
    • Methyl phenol
    • Orthocresol [NF]
    • EINECS 202-423-8
    • +Expand
    • MFCD00002226
    • QWVGKYWNOKOFNN-UHFFFAOYSA-N
    • 1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
    • OC1C(C)=CC=CC=1
    • 506917

Computed Properties

  • 108.05800
  • 1
  • 0
  • 0
  • 108.058
  • 8
  • 70.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0
  • 20.2A^2

Experimental Properties

  • 1.70060
  • 20.23000
  • 2579
  • 1.5361
  • 20 g/L (20 ºC)
  • 191 °C(lit.)
  • 29-31 °C (lit.)
  • 0.3 mmHg ( 20 °C)
  • Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
  • 3480
  • 20g/l
  • 5000 μg/mL in methanol
  • White crystal with aromatic smell. [1]
  • 4.8 (20g/l, H2O, 20℃)
  • Stable, but light and air sensitive. Combustible. Incompatible with oxidizing agents, bases.
  • Slightly soluble in water, soluble in ethanol, ether, chloroform, etc. [15]
  • Sensitive to light
  • 10.2(at 25℃)
  • 1.04
  • 8.93 eV

o-Cresol Security Information

  • GHS06 GHS06 GHS08 GHS08
  • GO6300000
  • 1
  • 6.1
  • S36/37/39-S45
  • II
  • R24/25; R34
  • T T
  • UN 2076/3455
  • H301,H311,H331,H370
  • P260,P280,P301+P310,P311
  • dangerous
  • 2-8°C
  • II
  • 24/25-34
  • Danger
  • Yes
  • LD50 orally in rats: 1.35 g/kg (Deichmann, Witherup)
  • 1.47%, 148°F
  • 6.1 (8)
  • 8-23

o-Cresol Customs Data

  • 29071200
  • China Customs Code:

    2907121200

    Overview:

    2907121200 O-cresol.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907121200 o-cresol.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%

o-Cresol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Chromium copper iron oxide (Cr0.18-0.23Cu0.04-0.07Fe1.61-1.75O2.86-2.93) Solvents: Water ;  330 °C
Reference
Synthesis of 2,6-dimethylphenol on a silica-immobilized iron-chromium catalyst
Jamanek, Dariusz; Zielecka, Maria; Wielgosz, Zbigniew; Cyruchin, Krystyna, Przemysl Chemiczny, 2014, 93(3), 388-391

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
Reference
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Bismuth molybdenum oxide (Bi2MoO6) Solvents: Dichloromethane ;  4 h, 4 bar, 27 °C
Reference
Simultaneous Pd Nanoparticle Deposition and Enhancement in the Surface Oxygen Vacancy of Bi2MoO6 Nanoflakes for Room Temperature Vanillin Hydrodeoxygenation
Kumar, Abhinav ; Chakraborty, Sourav; Sasson, Yoel, Energy & Fuels, 2023, 37(5), 3799-3812

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Alumina (Gamma Alumina Oxide) ,  Nickel titanium oxide (Ni0.03Ti0.97O1.97) Solvents: Water ;  3 min, rt
Reference
Highly recyclable Ti0.97Ni0.03O1.97 catalyst coated on cordierite monolith for efficient transformation of arylboronic acids to phenols and reduction of 4-nitrophenol
Prasanna; Usha, K. M.; Hegde, M. S., Dalton Transactions, 2021, 50(40), 14223-14234

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Copper titanium oxide (Cu0.05Ti0.95O1.95) Solvents: Water ;  5 min, rt
Reference
An efficient Ti0.95Cu0.05O1.95 catalyst for ipso - hydroxylation of arylboronic acid and reduction of 4-nitrophenol
Bhat, Shrikanth K. ; Prasanna; Dasappa, Jagadeesh Prasad; Hegde, M. S., Journal of Chemical Sciences (Berlin, 2021, 133(3),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) ,  2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ;  3 h, 1 atm, 25 °C
Reference
Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions
Li, Liuyi; Cui, Caiyan; Su, Wenyue; Wang, Yangxin; Wang, Ruihu, Nano Research, 2016, 9(3), 779-786

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Tetra-μ3-hydroxytetra-μ3-oxotris[μ-[4-[10,15,20-tris(4-carboxyphenyl)-21H,23H-po… Solvents: Acetonitrile ,  Water ;  9 h, pH 7, rt
Reference
Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal-organic framework containing tetrakis(carboxyphenyl)porphyrin groups
Toyao, Takashi; Ueno, Nana; Miyahara, Kenta; Matsui, Yasunori; Kim, Tae-Ho; et al, Chemical Communications (Cambridge, 2015, 51(89), 16103-16106

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation
Cammidge, Andrew N.; Goddard, Victoria H. M.; Schubert, Christopher P. J.; Gopee, Hemant; Hughes, David L.; et al, Organic Letters, 2011, 13(22), 6034-6037

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid ,  2,6-Dichlorobenzonitrile ,  Bromine Solvents: Dichloromethane ,  Tetrahydrofuran ,  Chloroform-d
Reference
The electrophilic substitution of allylsilanes and vinylsilanes
Fleming, Ian; Dunogues, Jacques; Smithers, Roger, Organic Reactions (Hoboken, 1989, 37,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Methanol ;  130 - 180 s, rt
Reference
A Convenient Method for Protection and Deprotection of Alcohols and Phenols as Alkylsilyl Ethers Catalyzed by Iodine Under Microwave Irradiation
Saxena, Ira; Deka, Nabajyoti; Sarma, Jadab C.; Tsuboi, Sadao, Synthetic Communications, 2003, 33(23), 4005-4011

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide ;  3.5 h, 70 - 80 °C
Reference
Dealkylation of alkyl and aryl ethers with AlCl3-Nal in the free solvent condition
Asghari, Jila; Ghiaci, Mehran, Diffusion and Defect Data--Solid State Data, 2003, 90, 90-91

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O)
1.2 Solvents: Dichloromethane
Reference
Microwave assisted deprotection of trimethylsilyl ethers under solvent-free conditions catalyzed by clay or a palladium complex
Mojtahedi, Mohammad M.; Saidi, Mohammad R.; Heravi, Majid M.; Bolourtchian, Mohammad, Monatshefte fuer Chemie, 1999, 130(9), 1175-1178

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Dealkylation of alkyl and aryl ethers with AlCl3-NaI in the absence of solvent
Ghiaci, Mehran; Asghari, Jila, Synthetic Communications, 1999, 29(6), 973-979

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Formic acid Solvents: Formic acid
Reference
Ortho-lithiation of phenols using the bis(dimethylamino)phosphoryl group as a directing group
Watanabe, Mitsuaki; Date, Mutsuhiro; Kawanishi, Kenji; Tsukazaki, Masao; Furukawa, Sunao, Chemical & Pharmaceutical Bulletin, 1989, 37(9), 2564-6

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Ethanol ;  12 - 24 h, rt
Reference
Red light-induced highly efficient aerobic oxidation of organoboron compounds using spinach as a photocatalyst
Yan, Peng; Zeng, Rong; Bao, Bo; Yang, Xiu-Ming; Zhu, Lei; et al, Green Chemistry, 2022, 24(23), 9263-9268

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Molybdenum ,  Nickel Solvents: Methanol ;  0.5 h, 4.5 MPa, rt; 8 h, rt → 180 °C
Reference
Preparation of ortho methylated phenolic compound with nickel based catalyst
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: 2738328-53-3 Solvents: Acetonitrile ;  2 h, rt
Reference
Isotruxene-based porous polymers as efficient and recyclable photocatalysts for visible-light induced metal-free oxidative organic transformations
Zhang, Haowen; Zhou, Cen; Zheng, Ying; Zhang, Xiao, Green Chemistry, 2021, 23(22), 8878-8885

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Indium oxide ,  Diisopropylethylamine Solvents: Ethanol ;  24 h, rt
Reference
Rationally Designed Double-Shell Dodecahedral Microreactors with Efficient Photoelectron Transfer: N-Doped-C-Encapsulated Ultrafine In2O3 Nanoparticles
Sun, Liming; Li, Rong; Zhan, Wenwen; Wang, Fan; Zhuang, Yuan; et al, Chemistry - A European Journal, 2019, 25(12), 3053-3060

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Nitrosonium tetrafluoroborate Solvents: Methanol ;  0.5 h, rt
Reference
Catalytic removal of tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) groups from protected alcohols by NO+BF4- in methanol
Wang, Jian Tao; Wu, Wen Tao; Xu, Yan Fen; Wu, Long Min, Chinese Science Bulletin, 2010, 55(25), 2803-2806

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, rt
Reference
Versatile catalysis of "natural extract": oxidation of sulfides and alcohols and ipso-hydroxylation of arylboronic acids
Dutta, Apurba; Ali, Abdul Aziz; Sarma, Diganta, Journal of the Iranian Chemical Society, 2019, 16(11), 2379-2388

Synthetic Circuit 21

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
The Fries rearrangement of p- and o-tolyl acetate catalyzed by aluminum chloride
Cullinane, N. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1960, 79(11), 1174-80

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Hexane ;  12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Ethene, homopolymer ;  12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Synthetic Circuit 26

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Synthetic Circuit 28

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

o-Cresol Raw materials

o-Cresol Preparation Products

o-Cresol Related Literature